![molecular formula C16H16N4O7S B11781290 4-[[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]amino]-4-oxoisocrotonic acid CAS No. 30047-37-1](/img/structure/B11781290.png)
4-[[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]amino]-4-oxoisocrotonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-[[4-[[(2,6-Dimetoxi-4-pirimidinil)amino]sulfonil]fenil]amino]-4-oxoisocrotónico es un compuesto orgánico complejo conocido por su estructura química única y sus propiedades. Este compuesto se utiliza a menudo en diversas aplicaciones de investigación científica debido a su reactividad y sus posibles actividades biológicas.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis del ácido 4-[[4-[[(2,6-Dimetoxi-4-pirimidinil)amino]sulfonil]fenil]amino]-4-oxoisocrotónico normalmente implica varios pasos, como reacciones de adición, condensación, ciclación y metoxilación . El proceso comienza con la adición de metanol anhidro, un disolvente, y malononitrilo, seguido de la introducción de gas cloruro de hidrógeno seco. A esto le sigue una reacción de condensación con un agente de desacidificación y cianamida, lo que lleva a la ciclación con un agente protector de ácido de Lewis y gas cloruro de hidrógeno seco. Por último, la metoxilación se logra añadiendo metanol e hidróxido de sodio .
Métodos de producción industrial: Los métodos de producción industrial de este compuesto no están ampliamente documentados, pero probablemente sigan rutas sintéticas similares con optimizaciones para la producción a gran escala. Estas optimizaciones pueden incluir el uso de reactores automatizados, sistemas de flujo continuo y técnicas avanzadas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 4-[[4-[[(2,6-Dimetoxi-4-pirimidinil)amino]sulfonil]fenil]amino]-4-oxoisocrotónico experimenta diversas reacciones químicas, como oxidación, reducción y sustitución . Estas reacciones están facilitadas por la presencia de grupos funcionales como los grupos pirimidinil, sulfonil y fenil.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los halógenos. Las condiciones de reacción suelen implicar temperaturas controladas, disolventes específicos y catalizadores para garantizar la transformación deseada.
Productos principales: Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede dar lugar a sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden dar lugar a diversos derivados con grupos funcionales modificados.
Aplicaciones Científicas De Investigación
El ácido 4-[[4-[[(2,6-Dimetoxi-4-pirimidinil)amino]sulfonil]fenil]amino]-4-oxoisocrotónico se utiliza en una amplia gama de aplicaciones de investigación científica . En química, sirve como bloque de construcción para sintetizar moléculas más complejas. En biología y medicina, se estudia por sus potenciales efectos terapéuticos, incluidas las actividades antimicrobianas y anticancerígenas. En la industria, puede utilizarse en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 4-[[4-[[(2,6-Dimetoxi-4-pirimidinil)amino]sulfonil]fenil]amino]-4-oxoisocrotónico implica su interacción con dianas moleculares y vías específicas . El compuesto es absorbido por las células y trasladado a los sitios diana, donde inhibe enzimas clave o interrumpe los procesos celulares. Esto puede provocar la inhibición del crecimiento, la muerte celular u otros efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares: Compuestos similares incluyen Nicosulfuron, Protioconazole, Azoxystrobin, Pyraclostrobin, Methoxyfenozide, Bifenazate, Bispyribac-sodium, Tebuconazole, Pyribenzoxim y Penoxsulam .
Singularidad: Lo que distingue al ácido 4-[[4-[[(2,6-Dimetoxi-4-pirimidinil)amino]sulfonil]fenil]amino]-4-oxoisocrotónico de estos compuestos similares es su combinación única de grupos funcionales, que confieren una reactividad química y una actividad biológica distintas.
Propiedades
Número CAS |
30047-37-1 |
|---|---|
Fórmula molecular |
C16H16N4O7S |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
(Z)-4-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C16H16N4O7S/c1-26-14-9-12(18-16(19-14)27-2)20-28(24,25)11-5-3-10(4-6-11)17-13(21)7-8-15(22)23/h3-9H,1-2H3,(H,17,21)(H,22,23)(H,18,19,20)/b8-7- |
Clave InChI |
XSJBDLAZVFZVTD-FPLPWBNLSA-N |
SMILES isomérico |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)OC |
SMILES canónico |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O)OC |
Solubilidad |
>61.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


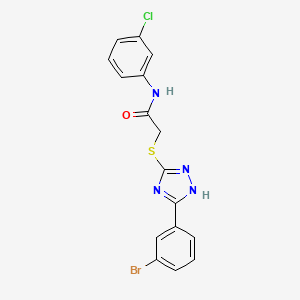
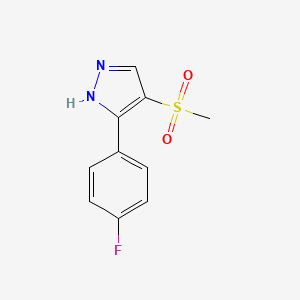
![5-Ethyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11781235.png)

![3-(3-(5-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B11781239.png)

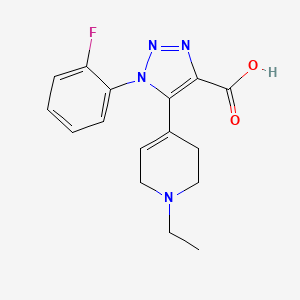
![6-(3-Bromophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781255.png)
![10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11781261.png)
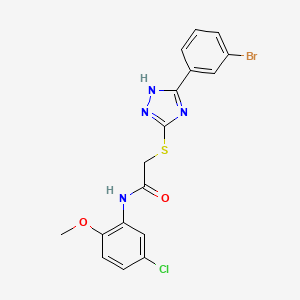
![2-Bromo-1H-benzo[d]imidazol-6-amine](/img/structure/B11781271.png)
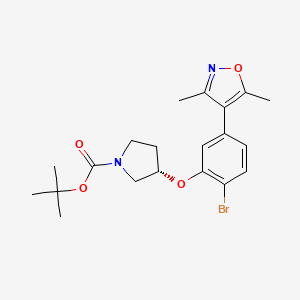
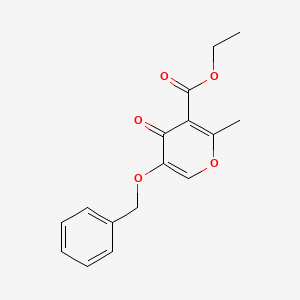
![6-((3-Aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11781289.png)
